molecular formula C20H18FN3O3 B11083543 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione

1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione

Cat. No.: B11083543
M. Wt: 367.4 g/mol
InChI Key: NKRXNDNSAHCBNW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenyl group, and a piperazino-pyrrole-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with phthalic anhydride to form 4-fluorophthalimide. This intermediate is then reacted with 4-hydroxyphenylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods ensure consistent quality and efficiency in the manufacturing of 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl and hydroxyphenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-2,5-dione
  • 1-(4-Fluorophenyl)-3-[4-(4-chlorophenyl)piperazino]-1H-pyrrole-2,5-dione
  • 1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1H-pyrrole-2,5-dione

Uniqueness

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C20H18FN3O3/c21-14-1-3-16(4-2-14)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)15-5-7-17(25)8-6-15/h1-8,13,25H,9-12H2

InChI Key

NKRXNDNSAHCBNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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